Product packaging for 4-Methoxy-7-nitro-1H-indole(Cat. No.:CAS No. 175913-27-6)

4-Methoxy-7-nitro-1H-indole

Cat. No.: B595830
CAS No.: 175913-27-6
M. Wt: 192.174
InChI Key: GATCVSUQBPRSTF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Research

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo (B80030) in the 19th century. jchr.orgwikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org A few years later, in 1869, he proposed its chemical structure. wikipedia.org The initial focus on indole was related to the dye industry, but this shifted dramatically in the 1930s. wikipedia.org Researchers discovered that the indole core is present in many vital alkaloids, such as the essential amino acid tryptophan and plant hormones like auxin. bohrium.comwikipedia.org

This biological revelation spurred intense investigation into indole and its derivatives. A landmark development was the Fischer indole synthesis, established by Emil Fischer in 1883, which became a cornerstone method for creating substituted indoles and is still widely used today. creative-proteomics.combyjus.com Throughout the 20th century, the discovery of indole-containing compounds with profound physiological effects, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, cemented the field's importance. wikipedia.org Modern research continues to build on this legacy, employing advanced synthetic methods like the Leimgruber–Batcho, Bartoli, and Cadogan syntheses to create complex indole derivatives for a wide range of applications. rsc.orgijpsjournal.com

Overview of Functionalized Indole Derivatives: Positional and Substituent Effects

The chemical behavior and biological activity of an indole derivative are profoundly influenced by the nature and position of its substituents. ijpsjournal.comnih.gov The indole ring is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position, which is about 10¹³ times more reactive than benzene (B151609). wikipedia.org The C2 position is the next most common site for functionalization, while substitutions on the benzene portion of the ring (positions 4, 5, 6, and 7) are also crucial.

Substituents exert their influence through electronic and steric effects:

Electronic Effects : Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the indole ring, enhancing its nucleophilicity and reactivity towards electrophiles. rsc.org Conversely, electron-withdrawing groups (EWGs), like the nitro (-NO₂) group, decrease the ring's electron density, which can alter its reactivity and facilitate different types of chemical transformations. rsc.orgvulcanchem.com

Positional Effects : The location of a substituent is critical. For instance, an EDG at the C5 position enhances the nucleophilicity of the C3 position, leading to higher reaction yields in certain syntheses. rsc.org Substituents on the benzene ring can direct further substitutions and are key to fine-tuning the molecule's pharmacological properties. ijpsjournal.com The interplay between substituents at different positions allows for the precise modulation of a molecule's characteristics, a fundamental principle in drug design. nih.gov

Specific Context of 4-Methoxy-7-nitro-1H-indole within Substituted Indole Scaffolds

This compound is a disubstituted indole that embodies the principles of positional and substituent effects. Its structure is characterized by two key functional groups on the benzene ring:

An electron-donating methoxy group (-OCH₃) at the C4 position .

A strong electron-withdrawing nitro group (-NO₂) at the C7 position .

This specific arrangement creates a unique electronic profile. The methoxy group pushes electron density into the ring, while the nitro group strongly pulls electron density away. This "push-pull" dynamic significantly influences the molecule's reactivity, spectroscopic properties, and potential for further functionalization. The presence of these two groups makes it a valuable intermediate in organic synthesis. For example, the nitro group can be reduced to an amino group, providing a handle for building more complex structures, while the methoxy group modulates the electronic environment.

Rationale for Academic Investigation of this compound

The academic interest in this compound and its derivatives, particularly the related indoline (B122111) (dihydroindole) structures, stems primarily from their utility in chemical biology and neuroscience as "caged" compounds. tocris.comnih.gov A caged compound is a biologically active molecule that has been chemically modified with a photolabile protecting group, rendering it inactive. tocris.com Upon exposure to light, typically UV light, the protecting group is cleaved, releasing the active molecule with high spatial and temporal precision.

The 4-methoxy-7-nitroindolinyl (MNI) group, derived from this compound, has proven to be an excellent photolabile caging group. tocris.comnih.gov Research has shown that the MNI cage is highly stable under physiological conditions but releases its "cargo" (like the neurotransmitter L-glutamate or the plant hormone auxin) rapidly and efficiently upon photolysis. tocris.comnih.gov The methoxy group at the C4 position is crucial, as it enhances the efficiency and speed of the photorelease compared to cages without this group. psu.eduresearchgate.net

The rationale for investigating this specific compound includes:

Developing Advanced Research Tools : Synthesizing and studying MNI-caged compounds provides powerful tools for probing complex biological systems, such as mapping neural circuits or controlling plant development with light. tocris.comnih.gov

Understanding Photochemical Mechanisms : The unique electronic structure of the 4-methoxy-7-nitroindole core allows researchers to study the fundamental mechanisms of photochemical reactions and substituent effects on these processes. psu.edu

Synthetic Utility : As a substituted indole, it serves as a versatile building block for synthesizing a variety of other heterocyclic compounds and potential bioactive molecules. arabjchem.orgscirp.org

Data for this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
CAS Number 175913-27-6
Purity ≥97%

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O3 B595830 4-Methoxy-7-nitro-1H-indole CAS No. 175913-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATCVSUQBPRSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743440
Record name 4-Methoxy-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175913-27-6
Record name 4-Methoxy-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy 7 Nitro 1h Indole and Its Analogues

Classical Indole (B1671886) Synthesis Approaches

Traditional methods for indole synthesis have been adapted to create a diverse array of substituted indoles. These approaches often rely on the cyclization of appropriately functionalized benzene (B151609) derivatives.

Fischer Indole Synthesis in the Context of Methoxy- and Nitro-Substituted Precursors

The Fischer indole synthesis, a robust and widely used method, involves the acid-catalyzed cyclization of arylhydrazones. chemicalbook.com For the synthesis of methoxy- and nitro-substituted indoles, the corresponding substituted phenylhydrazines are required. For instance, the reaction of a (methoxyphenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization, can yield a methoxyindole. However, the presence of a deactivating nitro group on the phenylhydrazine (B124118) can impede the reaction, often necessitating harsher conditions. tandfonline.comresearchgate.net The regioselectivity of the cyclization can also be an issue with unsymmetrical ketones. chemicalbook.com Despite these challenges, the Fischer synthesis has been successfully employed to prepare various nitroindoles. researchgate.netresearchgate.net

Bischler–Möhlau Indole Synthesis Applications

The Bischler–Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative to form a 2-arylindole. wikipedia.org To synthesize a methoxy-substituted indole via this method, a methoxy-substituted aniline would be used. researchgate.net While historically significant, the Bischler–Möhlau synthesis is often hampered by harsh reaction conditions and the formation of unpredictable regioisomers, which has limited its widespread application. wikipedia.org Milder methods, including the use of lithium bromide as a catalyst or microwave irradiation, have been developed to improve yields and reaction conditions. wikipedia.org

Hemetsberger–Knittel Indole Synthesis and Related Protocols

The Hemetsberger–Knittel synthesis provides a route to indole-2-carboxylic esters through the thermal or catalytic decomposition of α-azidocinnamic esters. doi.org This method is particularly useful for preparing nitroindoles, as the required nitro-substituted benzaldehydes are readily available starting materials. The reaction proceeds via a nitrene insertion mechanism. doi.org Microwave-assisted protocols have been shown to accelerate the reaction significantly. openmedicinalchemistryjournal.comnih.gov This method offers excellent regiocontrol for the placement of substituents on the indole ring.

A notable application of this methodology is in the synthesis of aza-indoles, which are analogs of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom. For example, a pyridyl azidocinnamate can be prepared and cyclized to form an aza-indole, which can then be further functionalized. doi.org

Batcho–Leimgruber Indole Synthesis for Nitroindole Derivatives

The Batcho–Leimgruber indole synthesis is a highly effective two-step process for preparing indoles from o-nitrotoluenes. wikipedia.org The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.org The resulting intermediate, a β-dimethylamino-2-nitrostyrene, is then reductively cyclized to the indole. wikipedia.orgclockss.org

This method is particularly well-suited for the synthesis of nitroindoles and has become a popular alternative to the Fischer indole synthesis due to the commercial availability of many ortho-nitrotoluenes and the generally high yields and mild reaction conditions. wikipedia.org A variety of reducing agents can be used for the cyclization step, including palladium on carbon with hydrogen gas, Raney nickel with hydrazine (B178648), stannous chloride, or iron in acetic acid. wikipedia.orgclockss.org This flexibility allows for the synthesis of indoles with a wide range of functional groups. clockss.orgorgsyn.org

Madelung Indole Synthesis and Reissert Indole Synthesis Variants

The Madelung synthesis involves the intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures. wikipedia.org This method is generally limited to the preparation of simple indoles due to the harsh conditions required. bhu.ac.in However, modern variations using organolithium bases under milder conditions have expanded its scope to include the synthesis of 2-substituted indoles with more sensitive functional groups. chemicalbook.combhu.ac.in The Smith-modified Madelung synthesis, for instance, utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines. wikipedia.org

The Reissert indole synthesis is a multi-step sequence that begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base. derpharmachemica.com The resulting α-keto ester is then reductively cyclized to form an indole-2-carboxylic acid, which can be subsequently decarboxylated. chemicalbook.com This method is particularly suitable for the preparation of 2-substituted indoles. core.ac.uk

Modern and Catalytic Synthetic Strategies for Substituted Indoles

Contemporary indole synthesis often focuses on the development of more efficient, selective, and environmentally benign catalytic methods. These modern approaches offer significant advantages over classical syntheses.

Recent advancements have seen the rise of various catalytic systems for the synthesis of substituted indoles. rsc.orgresearchgate.net These include base-catalyzed methods, the use of amino acids as catalysts, Brønsted and Lewis acid catalysis, and the application of ionic liquids and surfactants. rsc.orgresearchgate.net Electrochemical methods have also emerged as a green alternative. rsc.org

For instance, a consecutive two-step synthesis of N-unprotected polysubstituted indoles has been developed based on the rsc.orgrsc.org-sigmatropic rearrangement of N-oxyenamines. nih.gov This protocol utilizes a DABCO-catalyzed reaction of N-arylhydroxylamines and conjugated terminal alkynes. nih.gov Another modern approach involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, which is compatible with a variety of functional groups. orgsyn.org Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides has also been shown to produce 3-substituted indoles through a 1,2-carbon migration. acs.org Furthermore, palladium-catalyzed carbonylative cyclization of 2-alkynylanilines offers a route to various functionalized indoles. beilstein-journals.org

Palladium-Catalyzed Cyclization Reactions for Indole Ring Formation

Palladium-catalyzed reactions are pivotal in modern organic synthesis for constructing the indole nucleus. One powerful method is the reductive cyclization of 2-nitrostyrene derivatives. nih.gov This transformation can be mediated by carbon monoxide in the presence of a palladium catalyst, offering an efficient route to substituted indoles. nih.gov The reaction conditions, including the choice of ligands and solvents, are crucial for achieving high yields. For instance, palladium complexes with 1,10-phenanthroline (B135089) (Phen) have proven to be robust catalysts for the reductive cyclization of nitro compounds. mdpi.com

The synthesis of indole derivatives through the reductive N-heteroannulation of 2-nitrostyrenes has been extensively studied. wvu.edu Various palladium catalysts and reaction conditions have been explored to optimize the synthesis of a wide range of substituted indoles. beilstein-journals.org These methods often provide high yields and can tolerate a variety of functional groups on the starting materials. nih.govbeilstein-journals.org

One-Pot Synthetic Routes for 4-Methoxy-7-nitro-1H-indole Derivatives

One-pot multicomponent reactions represent an efficient and atom-economical approach to synthesizing complex molecules like indole derivatives from simple precursors. ekb.egmdpi.com These reactions combine several steps into a single operation, reducing waste and simplifying purification processes. For instance, the synthesis of polynuclear indole derivatives can be achieved through a one-pot cascade transformation that does not necessitate an acid catalyst to generate the reactive N-acyliminium cation intermediate. mdpi.com

A variety of one-pot methods have been developed for the synthesis of 3-substituted indoles. nih.gov A three-component reaction involving an aldehyde, malononitrile (B47326) or ethyl cyanoacetate, and indole can be catalyzed by a non-halogenated acidic ionic liquid like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) [BMIM][HSO₄] in ethanol. nih.gov Another example involves the reaction of 1H-indole-3-carbaldehyde, malononitrile, and various amine derivatives in the presence of a catalyst to yield functionalized indole compounds. ekb.eg

The reaction of indole with aromatic aldehydes can be catalyzed by glacial acetic acid in an aqueous medium under ultrasonic irradiation to produce bis(indolyl)methanes. nih.gov This method is notable for its use of a green solvent and energy source. nih.gov

Green Chemistry Approaches in Indole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of indoles to minimize environmental impact. openmedicinalchemistryjournal.comresearchgate.netsemanticscholar.org This involves the use of environmentally benign solvents, catalysts, and energy sources. semanticscholar.org

Key green approaches in indole synthesis include:

Use of Ionic Liquids: Ionic liquids are used as recyclable catalysts and solvents. For example, a sulfonic-acid-functionalized ionic liquid can catalyze the Michael addition for the synthesis of 3-substituted indoles and can be reused multiple times without significant loss of activity. openmedicinalchemistryjournal.com

Water as a Solvent: Water is an ideal green solvent, and methods have been developed to conduct indole synthesis in aqueous media. openmedicinalchemistryjournal.com For instance, a phase-transfer catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can be used for reactions in water. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions, leading to shorter reaction times and often improved yields. openmedicinalchemistryjournal.comresearchgate.net This technique is particularly effective for reactions like the bromination of sterically hindered substrates.

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product isolation. researchgate.netorientjchem.org

Directed Functionalization Strategies for the this compound Core

The functionalization of a pre-formed indole core is a common strategy to introduce specific substituents at desired positions. This often involves leveraging the inherent reactivity of the indole ring and the directing effects of existing substituents.

Regioselective Nitration and Methoxy-Group Introduction in Indole Synthesis

The introduction of a nitro group onto the indole ring requires careful control of reaction conditions to avoid polymerization, which can occur in the presence of strong acids. bhu.ac.in Non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are often employed. bhu.ac.in For the synthesis of this compound, a plausible route involves the nitration of a 4-methoxyindole (B31235) precursor. The electron-donating methoxy (B1213986) group at the C4 position can influence the regioselectivity of the nitration. In some cases, nitration of substituted indoles with nitric acid in sulfuric acid at low temperatures (0–5°C) can be controlled to achieve the desired product. vulcanchem.com

The introduction of a methoxy group can be achieved through the alkylation of a corresponding hydroxyindole with reagents like methyl iodide or dimethyl sulfate under basic conditions. vulcanchem.com A key challenge in this step is controlling O- versus N-alkylation. vulcanchem.com

Halogenation and Subsequent Cross-Coupling Reactions at Specific Positions (e.g., 6,7-dibromo-4-methoxy-1H-indole)

Halogenated indoles are versatile intermediates for further functionalization via cross-coupling reactions. nih.gov The direct bromination of 4-methoxyindole with reagents like N-bromosuccinimide (NBS) or bromine can lead to the formation of 6,7-dibromo-4-methoxy-1H-indole. The electron-donating methoxy group at C4 directs the electrophilic bromination to the C6 and C7 positions.

These di-bromo derivatives serve as excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. thieme-connect.de These reactions allow for the introduction of a wide range of aryl and alkynyl groups at the C6 and C7 positions, providing access to a diverse array of complex indole derivatives. chim.it The differential reactivity of the two bromine atoms can sometimes be exploited for sequential cross-coupling reactions.

Side-Chain Elaboration and Derivatization at Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) can be readily functionalized. nih.govacs.org Alkylation or acylation of the indole nitrogen can be achieved using various electrophiles. For example, N-alkylation can be performed with alkyl halides in the presence of a base. nih.gov The introduction of protecting groups, such as a triisopropylsilyl (TIPS) group, at the N-1 position is a common strategy to facilitate subsequent reactions at other positions of the indole ring. acs.org This protecting group can be later removed under specific conditions.

Furthermore, the N-1 position can be substituted with various groups to modulate the biological activity or physical properties of the molecule. For instance, the synthesis of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives demonstrates the introduction of a benzyl (B1604629) group at the indole nitrogen. mdpi.com

Functional Group Interconversions on the Nitro and Methoxy Groups

The nitro and methoxy groups of the this compound scaffold are key functional handles that allow for a wide range of chemical modifications, leading to diverse analogues. These transformations are crucial for structure-activity relationship (SAR) studies and for the synthesis of more complex molecular architectures.

Interconversions of the 7-Nitro Group:

The electron-withdrawing nitro group at the C7 position is a versatile precursor for various other functionalities. The most common interconversion is its reduction to an amino group, which can then participate in numerous subsequent reactions.

Reduction to an Amine: The transformation of the 7-nitro group to a 7-amino group is a fundamental reaction. Standard catalytic hydrogenation is a highly effective method, typically employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. tandfonline.comnih.gov This reaction is generally clean and proceeds in high yield. tandfonline.com Alternative reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium or sodium hydrosulfite can also accomplish this reduction. tandfonline.com The resulting 5-aminoindole (B14826) derivatives can be sensitive to air oxidation, necessitating careful handling. tandfonline.com

Partial Reduction to a Hydroxylamine: It is also possible to achieve a partial reduction of the nitro group to an N-arylhydroxylamine. This transformation can be accomplished using specific catalysts under controlled conditions. For instance, ruthenium nanoparticles (RuNPs) have been shown to catalyze the reduction of nitroarenes to N-arylhydroxylamines with high selectivity. whiterose.ac.uk The choice of reducing agent, such as hydrazine hydrate, and reaction conditions are critical to prevent over-reduction to the amine. whiterose.ac.uk

Interconversions of the 4-Methoxy Group:

The methoxy group at the C4 position is an electron-donating group that influences the reactivity of the indole ring. Its primary interconversion involves demethylation to reveal a hydroxyl group.

Demethylation to a Phenol: The cleavage of the methyl ether to yield the corresponding 4-hydroxy-7-nitro-1H-indole is a significant transformation. This reaction can be challenging in the indole series, but effective methods have been developed. A common approach involves the use of a hard acid and a soft nucleophile system, such as an aluminum halide (e.g., AlCl₃ or AlBr₃) in combination with a thiol like ethanethiol (B150549) (EtSH) or benzylthiol (PhCH₂SH). tandfonline.comresearchgate.net The choice of thiol can influence the selectivity of the reaction, with benzylthiol sometimes providing improved results for selective demethylation. researchgate.net The reaction mechanism likely involves the formation of an Al-O bond, which facilitates the nucleophilic attack and cleavage of the methyl group. tandfonline.com

These functional group interconversions dramatically expand the synthetic utility of this compound, providing access to a broad spectrum of derivatives with modified electronic and steric properties for further investigation.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound and its analogues involves multiple steps where optimization of reaction conditions is critical to maximize yields and ensure regiochemical control. The initial nitration of 4-methoxyindole and subsequent cyclization reactions are key stages where careful tuning of parameters can have a significant impact.

The direct nitration of 4-methoxyindole to produce this compound requires precise control to achieve the desired regioselectivity, as other isomers can be formed. Beyond the initial nitration, the optimization of cyclization reactions, such as those used in building the indole core from precursors, is crucial. Factors including the choice of catalyst, base, solvent, and temperature play a pivotal role.

For instance, in indole syntheses like the Bartoli reaction, which constructs the indole core from nitroarenes, temperature is a critical parameter. Systematic variation of the reaction temperature can lead to a significant improvement in the isolated yield of the indole product. beilstein-journals.org

Table 1: Illustrative Example of Temperature Optimization in an Indole Synthesis

EntryTemperature (°C)Yield (%)
1-4045
2-2068
3065
425 (Room Temp)52

This table illustrates a general principle of temperature optimization for an indole synthesis, adapted from findings on the Bartoli reaction. beilstein-journals.org An optimal temperature between -20 and 0 °C was identified in this specific case.

Similarly, in palladium-catalyzed reductive cyclization reactions of β-nitrostyrenes to form indoles, the reaction temperature and catalyst system are key variables. Increasing the temperature can improve selectivity up to a certain point, after which a decline may be observed. mdpi.com

Table 2: Optimization of Reaction Conditions for Reductive Indole Synthesis

EntryCatalystSolventTemperature (°C)Yield (%)
1Pd(OAc)₂/PPh₃Toluene7010
2Pd(OAc)₂/PPh₃Toluene12018
3Pd(OAc)₂/PPh₃THF7035
4Pd(OAc)₂/dppfToluene7046

This table shows an example of how catalyst and solvent choice, in addition to temperature, can be optimized to improve the yield of an indole synthesis. rsc.org The use of a different ligand (dppf) and solvent (THF) showed marked improvements.

In base-mediated indole syntheses, the nature of the counter-ion of the base can also influence the outcome. For the synthesis of 4-nitroindoles via the Makosza reaction, a slight increase in isolated yield was observed when sodium tert-butoxide was used as the base instead of the more commonly described potassium tert-butoxide. researchgate.net This highlights that even subtle changes in reagents can lead to meaningful improvements in yield. Careful screening of reaction parameters is therefore an essential aspect of developing efficient and scalable syntheses for this compound and its derivatives.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Assignments for Aromatic and Heterocyclic Protons.sigmaaldrich.comchemscene.comfluorochem.co.ukbenchchem.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of 4-Methoxy-7-nitro-1H-indole, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6), reveals distinct signals for each proton. rsc.orgrsc.org The chemical shifts (δ) are measured in parts per million (ppm).

The aromatic protons on the benzene (B151609) ring and the protons on the pyrrole (B145914) ring of the indole (B1671886) nucleus show characteristic signals. The methoxy (B1213986) group (-OCH3) typically appears as a sharp singlet. The specific chemical shifts and coupling constants (J), which describe the interaction between neighboring protons, allow for the precise assignment of each proton to its position on the indole ring. For instance, the protons on the benzene portion of the indole are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group, leading to specific downfield or upfield shifts.

Table 1: ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
H-1 (NH) ~8.5-12.5 broad singlet -
H-2 ~7.8-8.4 singlet or doublet ~2.8-3.0
H-3 ~6.8-7.3 doublet or triplet ~2.8-3.0
H-5 ~7.0-7.5 doublet or triplet ~7.8-8.0
H-6 ~8.0-8.5 doublet ~7.8-8.1
-OCH3 ~3.9 singlet -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions. rsc.orgacs.orgacs.org

Carbon-13 (¹³C) NMR and DEPT Analysis for Carbon Framework.sigmaaldrich.comfluorochem.co.uk

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their chemical environment, including the presence of the methoxy and nitro groups.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a valuable technique used in conjunction with ¹³C NMR to differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. This information is crucial for assembling the complete carbon framework of the molecule. For this compound, DEPT experiments would confirm the presence of the methoxy carbon, the methine carbons of the indole ring, and the quaternary carbons at the points of substitution and ring fusion. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Atom Approximate Chemical Shift (δ ppm)
C-2 ~125-135
C-3 ~100-110
C-3a ~125-130
C-4 ~150-155 (due to -OCH3)
C-5 ~115-125
C-6 ~120-130
C-7 ~130-140 (due to -NO2)
C-7a ~135-140
-OCH3 ~55-60

Note: These are approximate chemical shift ranges and can vary based on experimental conditions. rsc.orgacs.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling between H-2 and H-3, and the couplings between the aromatic protons H-5 and H-6. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of proton and carbon signals. For example, it would link the methoxy proton signal to the methoxy carbon signal. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.sigmaaldrich.comchemscene.comfluorochem.co.ukresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. acs.orgscispace.com For this compound, with a molecular formula of C9H8N2O3, the expected monoisotopic mass is approximately 192.0535 g/mol . moldb.com HRMS can confirm this exact mass to within a few parts per million, providing strong evidence for the proposed molecular formula and distinguishing it from other compounds with the same nominal mass. acs.org

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C9H8N2O3
Calculated Exact Mass 192.0535
Observed Mass (Typical) 192.053x (varies slightly with instrumentation)

Source: Theoretical calculation and typical experimental observation. moldb.comacs.org

Fragmentation Patterns and Structural Information Derivation

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides valuable clues about the molecule's structure. For aromatic nitro compounds like this compound, characteristic fragmentation patterns are observed. miamioh.edutsijournals.com

Common fragmentation pathways for nitroindoles include the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2). tsijournals.com Other fragmentations can involve the loss of a methyl radical (•CH3, 15 Da) from the methoxy group, or the loss of carbon monoxide (CO, 28 Da). uni-saarland.de The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows chemists to piece together the structure of the original molecule and confirm the positions of the substituents. researchgate.net The molecular ion peak (M+) would be observed at m/z 192, with other significant peaks corresponding to the masses of the fragments. rsc.orgtsijournals.com

Vibrational Spectroscopy (IR and Raman)

The IR and Raman spectra of this compound are distinguished by absorption bands characteristic of its key functional groups: the nitro (NO₂) and methoxy (OCH₃) moieties. Studies on related nitroaromatic compounds show that the nitro group produces two prominent stretching vibrations. The asymmetrical stretching (ν_as(NO₂)) typically appears in the 1540-1520 cm⁻¹ region, while the symmetrical stretching (ν_s(NO₂)) is found in the 1365-1330 cm⁻¹ range. rsc.org

The methoxy group also presents distinct vibrational signatures. The C-O-C asymmetric and symmetric stretching vibrations are characteristic. For instance, in related methoxy-substituted compounds, a C-O stretching band is confirmed at 1244 cm⁻¹. rsc.org Aromatic C-O-C stretching vibrations are also typically observed in the 1274-1217 cm⁻¹ range. asianpubs.org

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Nitro- and Methoxy-Substituted Indoles
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source
Nitro (NO₂)Asymmetric Stretch (ν_as)1540 - 1520 rsc.org
Symmetric Stretch (ν_s)1365 - 1330 rsc.org
Methoxy (O-CH₃)C-O-C Stretch1274 - 1217 asianpubs.org
C-H Stretch (in CH₃)2985 - 2825 researchgate.net

The indole nucleus itself gives rise to a complex but well-defined set of vibrational bands. The N-H stretching vibration is one of the most characteristic, typically appearing as a sharp band in the region of 3400-3300 cm⁻¹. rsc.org The aromatic C-H stretching vibrations from the benzene and pyrrole rings are observed above 3000 cm⁻¹. ijrar.org

Vibrations corresponding to the stretching of C=C bonds within the fused ring system generally appear in the 1625-1450 cm⁻¹ region. asianpubs.org Furthermore, characteristic absorption peaks for the indole molecule as a whole have been identified at lower frequencies, such as 421, 770, and 805 cm⁻¹, which correspond to complex ring deformation and bending modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu For aromatic compounds, these promotions are primarily π → π* transitions. acs.org

The indole chromophore inherently absorbs in the UV region. However, the presence of substituents dramatically influences the absorption maxima (λ_max). The methoxy group at the C4 position acts as an electron-donating group (auxochrome), while the nitro group at the C7 position is a strong electron-withdrawing group. This "push-pull" arrangement extends the conjugation of the π-electron system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands. msu.edu This shift occurs because the energy gap between the HOMO and LUMO is reduced. acs.org

Studies of various nitroindole isomers confirm that they absorb in the near-UV range (300-400 nm). acs.org Notably, 4-nitroindole (B16737) shows an absorption spectrum that extends further into the visible range compared to other isomers like 3-nitroindole and 5-nitroindole. acs.org The combination of the nitro and methoxy groups on the indole ring in this compound is expected to produce significant absorption in the near-UV or visible region due to intramolecular charge transfer (ICT) character in the electronic transition. rsc.org

Table 2: UV-Vis Absorption Maxima (λ_max) for Representative Indole Derivatives
Compoundλ_max (nm)Key SubstituentsSource
3-Nitroindole349NO₂ at C3 acs.org
5-Nitroindole322NO₂ at C5 acs.org
6-NitroindoleTwo maxima in 300-400 nm rangeNO₂ at C6 acs.org
p-Nitrophenyl Ethenyl IndoleRed-shifted absorptionExtended conjugation with NO₂ rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. For this compound, a single-crystal X-ray diffraction analysis would unambiguously establish the planar structure of the indole ring and the relative orientations of the methoxy and nitro substituents.

In the crystal lattice, molecules of this type are often stabilized by a network of intermolecular interactions. These can include hydrogen bonding, involving the N-H group of the indole ring as a donor and an oxygen atom of the nitro group of an adjacent molecule as an acceptor. Furthermore, π-π stacking interactions between the aromatic indole rings are common and contribute significantly to the crystal packing and stability. Analysis of related structures shows that molecules with both methoxy and nitro groups can exhibit antiparallel dipole alignment to enhance stabilization through dipole-dipole interactions.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are indispensable for the isolation and purity assessment of this compound. Column chromatography is a standard method for purification following synthesis. rsc.org For nitroindoles, the stationary phase is typically silica (B1680970) gel, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and ethyl acetate. researchgate.netrsc.org The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. The progress of the separation is often monitored by thin-layer chromatography (TLC). chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the final purity of the compound. tocris.com Using a suitable column (e.g., C18) and mobile phase, HPLC can separate the target compound from even trace amounts of impurities. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all peaks detected, often by a UV detector set at a wavelength where the compound absorbs strongly. lgcstandards.com Purity levels of ≥97% or higher are commonly reported for commercial and research-grade chemicals. moldb.comsigmaaldrich.com

Table 3: Typical Chromatographic Methods for Nitroindole Derivatives
TechniqueStationary PhaseTypical Mobile Phase (Eluent)PurposeSource
Column ChromatographySilica Gel (100-200 or 230-400 mesh)Hexane/Ethyl Acetate, Ethyl Acetate/Petroleum EtherPurification, Isolation rsc.orgresearchgate.netchemicalbook.com
High-Performance Liquid Chromatography (HPLC)C18 or other reverse-phase materialSolvent gradient (e.g., Acetonitrile/Water)Purity Assessment tocris.comlgcstandards.combio-techne.com
Thin-Layer Chromatography (TLC)Silica GelHexane/Ethyl AcetateReaction Monitoring researchgate.net

Reactivity and Mechanistic Investigations of 4 Methoxy 7 Nitro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of the indole ring, typically occurring at the C3 position due to the high electron density of the pyrrole (B145914) moiety. However, the substituents on the benzene (B151609) ring of 4-Methoxy-7-nitro-1H-indole significantly modulate this inherent reactivity.

The regiochemical outcome of electrophilic substitution on this compound is a consequence of the competing directing effects of the 4-methoxy and 7-nitro groups. The methoxy (B1213986) group is a powerful activating, ortho-, para- directing group, which would favor substitution at the C5 and C3 positions. Conversely, the nitro group is a strong deactivating, meta- directing group, which would direct incoming electrophiles to the C5 and C3 positions relative to its own position.

In this specific arrangement, the C5 position is activated by the methoxy group and is meta to the nitro group, making it a likely site for electrophilic attack. The C3 position, while inherently the most nucleophilic site of the indole ring, is also activated by the methoxy group. The C6 position is deactivated by the adjacent nitro group and is only weakly activated by the methoxy group. The C2 position is generally less reactive towards electrophiles than the C3 position. Therefore, electrophilic substitution is expected to occur preferentially at the C3 or C5 positions, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

For instance, in the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, indole derivatives typically undergo formylation at the C3 position. organic-chemistry.orgijpcbs.comwikipedia.orgsemanticscholar.org For this compound, formylation would be anticipated to occur at the C3 position, driven by the inherent reactivity of the indole nucleus.

The distribution of products in electrophilic aromatic substitution reactions can be highly sensitive to the reaction conditions, including the choice of solvent, temperature, and catalyst. For halogenation reactions, such as bromination, the regioselectivity can be controlled by the choice of brominating agent and solvent. researchgate.net For example, the use of N-bromosuccinimide (NBS) in a non-polar solvent might favor substitution at one position, while molecular bromine in a protic solvent could lead to a different product distribution. The presence of an electron-withdrawing group, such as a nitro group, can influence the outcome of such reactions.

Electrophilic Reagent Predicted Major Product(s) Influencing Factors
Vilsmeier Reagent (POCl₃, DMF)3-Formyl-4-methoxy-7-nitro-1H-indoleInherent C3 reactivity of indole. organic-chemistry.orgijpcbs.comwikipedia.orgsemanticscholar.org
Br₂ / Acetic Acid3-Bromo-4-methoxy-7-nitro-1H-indole and/or 5-Bromo-4-methoxy-7-nitro-1H-indoleSolvent polarity and steric hindrance. researchgate.net
HNO₃ / H₂SO₄Further nitration is unlikely due to the deactivating effect of the existing nitro group.Strong deactivation of the aromatic ring.
Acyl Chloride / Lewis Acid3-Acyl-4-methoxy-7-nitro-1H-indole and/or 5-Acyl-4-methoxy-7-nitro-1H-indoleSteric bulk of the acyl group.

Nucleophilic Reactions and Transformations

While the indole ring is generally considered electron-rich and thus unreactive towards nucleophiles, the presence of a strong electron-withdrawing group like the nitro group can activate the ring for nucleophilic aromatic substitution (SNAr). Research on the related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, has demonstrated that nucleophilic substitution can occur at the C2 position. nii.ac.jpclockss.org The N-methoxy group in this analogue appears to facilitate the reaction.

For this compound, nucleophilic attack would be most likely to occur at positions activated by the nitro group, which are the C6 and C2 positions. The presence of the methoxy group at C4 might also influence the electron distribution and, consequently, the sites susceptible to nucleophilic attack. While direct experimental data on this compound is limited, it is plausible that under forcing conditions with strong nucleophiles, substitution at the C6 position could be achieved.

Reduction Reactions of the Nitro Group to Amine and Subsequent Derivatizations

The nitro group at the C7 position of this compound can be readily reduced to an amino group, providing a versatile synthetic handle for further functionalization. A variety of reducing agents can be employed for this transformation, with the choice of reagent often dictated by the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or chemical reduction with metals such as tin (Sn), iron (Fe), or zinc (Zn) in acidic media. The synthesis of (4-amino-1H-indol-6-yl)phosphonates from a dinitrophenyl precursor has been demonstrated, showcasing the feasibility of selective nitro group reduction in substituted indole systems.

Once the 4-methoxy-7-amino-1H-indole is formed, the amino group can undergo a wide range of derivatization reactions. These include acylation to form amides, alkylation to form secondary or tertiary amines, diazotization to form diazonium salts which can then be converted to a variety of other functional groups, and condensation reactions to form imines or heterocyclic systems. These derivatizations are crucial for the synthesis of a diverse library of compounds with potential biological activities.

Reaction Reagents and Conditions Product
Nitro ReductionH₂, Pd/C, Ethanol4-Methoxy-7-amino-1H-indole
AcylationAcetic anhydride, PyridineN-(4-Methoxy-1H-indol-7-yl)acetamide
Sulfonylationp-Toluenesulfonyl chloride, PyridineN-(4-Methoxy-1H-indol-7-yl)-4-methylbenzenesulfonamide
Diazotization and Sandmeyer Reaction1. NaNO₂, HCl; 2. CuCl7-Chloro-4-methoxy-1H-indole

Oxidation Reactions of the Methoxy Group and Indole Ring

The oxidation of this compound can proceed through several pathways, depending on the oxidant and reaction conditions. The indole ring itself is susceptible to oxidation, which can lead to a variety of products. For example, oxidation can occur at the C2-C3 double bond to form 2,3-dioxygenated indoles or can lead to the formation of indolin-3-ones.

The methoxy group at the C4 position can also be a site of oxidative transformation. Oxidative demethylation to the corresponding 4-hydroxyindole (B18505) derivative is a possible reaction pathway, often mediated by reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or certain enzymatic systems. The resulting 4-hydroxy-7-nitro-1H-indole could be further oxidized to a quinone-like species. The presence of the electron-withdrawing nitro group would likely make the indole ring less susceptible to oxidation compared to an unsubstituted indole.

Photochemical Transformations and Uncaging Mechanisms

Derivatives of this compound, specifically the reduced indoline (B122111) form, have garnered significant attention for their application as photolabile protecting groups, often referred to as "caged" compounds. The 4-methoxy-7-nitroindolinyl (MNI) moiety is a key component of "MNI-caged" neurotransmitters, such as MNI-glutamate and MNI-aspartate. organic-chemistry.orgijpcbs.comhellobio.comglpbio.comfrontiersin.orgresearchgate.netnih.govresearchgate.netjneurosci.orgnih.gov

These caged compounds are biologically inactive until they are exposed to light of a specific wavelength, typically in the near-UV range. Upon photolysis, the MNI cage is cleaved, releasing the active biomolecule with high spatial and temporal precision. This "uncaging" process is extremely rapid, often occurring on the nanosecond to millisecond timescale. hellobio.com

The uncaging mechanism involves an intramolecular redox reaction initiated by the photoexcited nitro group. The excited nitro group abstracts a hydrogen atom from the benzylic C-H bond of the indoline ring. This is followed by a rearrangement and subsequent hydrolysis to release the caged molecule and a nitrosoindole byproduct. researchgate.netnih.gov The presence of the methoxy group at the 4-position enhances the photochemical properties of the MNI cage, leading to a higher quantum yield of photolysis compared to the parent 7-nitroindolinyl (NI) cage. hellobio.com MNI-caged compounds are reported to be approximately 2.5 times more efficient at releasing the caged molecule than their NI-caged counterparts. glpbio.com

Photochemical Property Value for MNI-caged Glutamate (B1630785) Reference
Excitation Wavelength300 - 380 nm glpbio.com
Peak Absorption~340 nm hellobio.com
Quantum Yield (Φ)0.065 - 0.085 glpbio.comfrontiersin.org
Photorelease Half-time~200 ns hellobio.com
Two-Photon Uncaging Cross-section0.06 GM at 730 nm glpbio.com

Reactions Involving the Indole N-H Proton and C-Metallation

The indole N-H proton is acidic and can be removed by a base. The resulting indolide anion is a potent nucleophile. The presence of the electron-withdrawing nitro group at the 7-position increases the acidity of the N-H proton in this compound compared to unsubstituted indole. This enhanced acidity facilitates deprotonation and subsequent N-alkylation or N-acylation reactions.

C-metallation of indoles, typically at the C2 or C3 position, is a powerful tool for the functionalization of the indole ring. For electron-deficient indoles, such as those bearing a nitro group, direct deprotonation at a carbon atom can be challenging due to the reduced electron density of the ring. However, directed metallation strategies or the use of strong bases can achieve C-metallation. The regioselectivity of metallation is influenced by the substituents on the indole ring. In the case of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group would likely direct metallation to a specific position, although specific studies on this compound are not widely reported.

Cycloaddition Reactions and Formation of Fused Ring Systems

Cycloaddition reactions are powerful methods for the construction of complex cyclic molecules. The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and the substituents on the indole ring.

The presence of an electron-withdrawing nitro group on the indole ring, as in this compound, activates the indole system for cycloaddition reactions where the indole acts as a dienophile or a Michael acceptor. For example, 3-nitroindoles have been shown to undergo [3+2] and [4+2] cycloaddition reactions with various electron-rich species. These reactions often proceed via a dearomatization of the indole ring, leading to the formation of highly functionalized indoline scaffolds. While specific examples involving this compound are scarce in the literature, the known reactivity of other nitroindoles suggests that it would be a viable substrate for such transformations, leading to the synthesis of novel fused ring systems.

Computational and Theoretical Studies on 4 Methoxy 7 Nitro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the molecular properties of novel compounds. For 4-Methoxy-7-nitro-1H-indole, these computational methods provide deep insights into its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules. scielo.org.za By optimizing the geometry of this compound at the B3LYP/6-31G* level of theory, researchers can map the electron density and predict its nucleophilic and electrophilic behavior. Such calculations are crucial for understanding the molecule's stability and potential reaction pathways. arxiv.org The process involves finding the minimum energy conformation of the molecule, which provides accurate bond lengths and angles. mdpi.com These optimized geometries are foundational for further computational analyses. arxiv.org

DFT calculations can also elucidate thermochemical values. By performing frequency calculations at the optimized geometry, parameters like total energy and charge density can be determined. mdpi.comresearchgate.net For instance, in related nitro-containing aromatic compounds, DFT has been used to calculate total energy and dipole moments, which are critical for understanding molecular interactions. arxiv.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization and hyperconjugative interactions within a molecule. acs.orgrsc.org This analysis transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-type orbitals (donor-acceptor interactions). wisc.edu For this compound, NBO analysis can quantify the stability arising from electron density transfer from donor lone pairs to acceptor antibonding orbitals. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to predicting the chemical reactivity of a molecule. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, relates to its electron affinity. researchgate.netossila.com

The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. rsc.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. wuxiapptec.com For this compound, the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group significantly influence the energies of the HOMO and LUMO. nih.gov The distribution of these orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. researchgate.netwuxibiology.com

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

ParameterFormulaDescription
Ionization Potential (IP)I = -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (EA)A = -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the energy lowering due to maximal electron flow between donor and acceptor.
Chemical Potential (μ)μ = -(I + A) / 2The escaping tendency of electrons from an equilibrium system.

Molecular Dynamics (MD) Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. mdpi.com For this compound, MD simulations can model its interactions within a biological environment, such as with a target protein or in a solvent. These simulations can reveal stable binding modes and the key residues involved in interactions, which is crucial for understanding its potential biological activity. mdpi.com By simulating the system over nanoseconds, researchers can observe conformational changes and assess the stability of ligand-receptor complexes. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) using Computational Methods

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. scielo.org.zaresearchgate.net The calculated shifts for this compound can be correlated with experimental spectra to confirm its structure. scielo.org.za

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to assign the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H, C=C, C-N, N-O, and C-O stretching and bending vibrations. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. scielo.org.zaresearchgate.net By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, providing insights into the electronic structure and the nature of the transitions (e.g., π→π* or n→π*). researchgate.net For this compound, the predicted UV-Vis spectrum would be influenced by the chromophoric indole (B1671886) ring and the auxochromic methoxy and nitro groups.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterFunctional Group/AtomPredicted Value Range
1H NMRChemical Shift (δ)Aromatic Protons7.0 - 8.5 ppm
Methoxy Protons (OCH3)3.8 - 4.2 ppm
N-H Proton8.0 - 11.0 ppm
13C NMRChemical Shift (δ)Aromatic Carbons100 - 140 ppm
Methoxy Carbon (OCH3)55 - 60 ppm
IR SpectroscopyWavenumber (cm-1)N-H Stretch3300 - 3500 cm-1
C-H (Aromatic) Stretch3000 - 3100 cm-1
NO2 Asymmetric Stretch1500 - 1560 cm-1
NO2 Symmetric Stretch1335 - 1385 cm-1
C-O-C Stretch1200 - 1275 cm-1 (asymmetric), 1000-1075 cm-1 (symmetric)
UV-Vis Spectroscopyλmaxπ → π* transitions250 - 400 nm

Note: The values in this table are approximate and can vary depending on the computational method, basis set, and solvent used in the calculations.

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are instrumental in establishing quantitative structure-property relationships (QSPR). science.gov For this compound, these models can correlate its computed molecular descriptors with its physicochemical properties. researchgate.net For example, the presence of the electron-withdrawing nitro group is expected to increase the molecule's acidity and influence its charge transport properties. researchgate.net In contrast, the electron-donating methoxy group can impact its reactivity and solubility. nih.gov By systematically modifying the structure in silico (e.g., changing the position of the substituents) and recalculating the descriptors, researchers can build models that predict how structural changes will affect the molecule's properties. nih.gov This approach is invaluable for designing new molecules with desired electronic and biological characteristics. researchgate.netacs.org

Structure Activity Relationship Sar Studies As a Chemical Scaffold

General Principles of Indole (B1671886) SAR in Chemical Biology

The indole ring system is a versatile pharmacophore due to its distinct chemical properties. nih.govsci-hub.se The pyrrole (B145914) nitrogen (N-1) can act as a hydrogen bond donor, a crucial interaction for binding to many proteins. mdpi.com The entire planar ring system can engage in π-π stacking and hydrophobic interactions with biological macromolecules. The electron-rich nature of the indole nucleus makes it reactive towards electrophilic substitution, particularly at the C-3 position, allowing for diverse functionalization. pcbiochemres.comresearchgate.net

Key positions on the indole ring for SAR studies include:

N-1: Substitution at the indole nitrogen can modulate the molecule's hydrogen-bonding capability, lipophilicity, and steric profile. nih.govnih.gov In some cases, an unsubstituted N-H is essential for activity, suggesting it acts as a hydrogen bond donor in the target binding site. mdpi.com

C-2: This position is often critical for biological activity, and modifications can significantly alter a compound's potency and selectivity. impactfactor.org

C-3: As the most nucleophilic position, C-3 is a common site for introducing a wide variety of substituents to probe the chemical space around the indole core. pcbiochemres.comresearchgate.netimpactfactor.org

Benzene (B151609) Ring (C-4 to C-7): Substituents on the carbocyclic part of the indole nucleus can fine-tune the electronic properties, solubility, and metabolic stability of the molecule. nih.gov

The biological output of an indole-based compound is dictated by the specific pattern of substituents around this core. nih.govresearchgate.net This has led to the development of indole derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net

Influence of Methoxy (B1213986) and Nitro Substituents on Molecular Interactions

The electronic character of the 4-methoxy-7-nitro-1H-indole scaffold is significantly shaped by its two substituents on the benzene ring.

The methoxy group (-OCH₃) at the C-4 position is an electron-donating group through resonance. This increases the electron density of the indole ring system. The oxygen atom of the methoxy group can also serve as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. The position of the methoxy group has been shown to be critical for activity in some classes of indole derivatives. nih.gov

Conversely, the nitro group (-NO₂) at the C-7 position is a strong electron-withdrawing group. humanjournals.com This has several consequences:

It decreases the electron density of the benzene portion of the ring.

It can make the N-1 proton more acidic, enhancing its hydrogen bond donating strength.

The oxygen atoms of the nitro group can act as hydrogen bond acceptors.

The juxtaposition of a potent electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) creates a "push-pull" system. This electronic arrangement can result in a significant molecular dipole moment and unique charge distribution, which can be exploited for specific binding interactions with a target protein.

Positional Isomerism and its Impact on the Activity Profile

The specific placement of substituents on the indole ring is a critical determinant of biological activity. While SAR data is not extensively published for this compound itself, the principles of positional isomerism in substituted indoles are well-documented.

For example, moving the nitro group from the C-7 position to C-5 or C-6 would fundamentally alter the electronic and steric properties of the molecule. A C-5 nitro group, for instance, would exert a different electronic influence on the pyrrole ring compared to a C-7 nitro group. Similarly, shifting the methoxy group to other positions like C-5 or C-6 would change its steric hindrance and its electronic interplay with the rest of the molecule. nih.gov

Studies on other indole series have consistently shown that even minor changes in substituent position can lead to dramatic differences in biological activity, often by orders of magnitude. This highlights the importance of the precise three-dimensional arrangement of functional groups for optimal interaction with a specific biological target. The 4,7-substitution pattern of this compound defines a unique spatial and electronic signature that would be lost in its positional isomers.

Derivatization Strategies at Key Positions (N-1, C-2, C-3, C-4, C-5, C-6, C-7) and their Chemical Implications

The this compound scaffold presents multiple avenues for chemical modification to create a library of analogues for SAR exploration.

PositionDerivatization StrategyPotential Chemical and Biological Implications
N-1 Alkylation, acylation, sulfonylation. nih.govModifies hydrogen bonding capacity, lipophilicity, and steric bulk. N-1 methylation has been shown to significantly enhance activity in some series. nih.gov
C-2 Functionalization via lithiation or transition metal-catalyzed reactions.Introduces substituents at a key position for molecular recognition. C-2 substitution can be critical for certain biological activities. impactfactor.org
C-3 Electrophilic substitution (e.g., Vilsmeier-Haack, Mannich, Friedel-Crafts). researchgate.netAllows for the introduction of a wide diversity of functional groups to probe for optimal interactions. C-3 is the most common point of diversification. mdpi.com
C-5, C-6 Electrophilic aromatic substitution (e.g., halogenation, nitration).Fine-tunes the electronic properties, lipophilicity, and metabolic stability of the benzene ring portion of the molecule. nih.gov
C-7 Modification of the existing nitro group (e.g., reduction to an amine).Drastically alters the electronic nature from strongly electron-withdrawing to electron-donating, and introduces a new hydrogen bond donor. This would likely lead to a completely different biological profile. nih.gov

Design Principles for Modulating Molecular Properties based on this compound Framework

Building on the SAR principles, several design strategies can be employed to rationally modify the this compound scaffold to achieve desired biological activities.

Systematic Exploration of Key Positions: A primary strategy involves synthesizing analogue libraries with diverse substituents at the N-1, C-2, and C-3 positions. This allows for a thorough investigation of the steric, electronic, and hydrogen-bonding requirements of a target binding site.

Bioisosteric Replacement: The methoxy and nitro groups can be replaced by other functional groups with similar steric or electronic characteristics (bioisosteres). The methoxy group could be replaced by a hydroxyl, methyl, or chloro group to probe the importance of its size and hydrogen-bonding ability. The nitro group could be replaced by a cyano or a sulfone group to maintain electron-withdrawing character while altering geometry and hydrogen bonding potential.

Scaffold Hopping and Hybridization: While maintaining the core indole structure, fragments from other known active molecules can be incorporated, particularly at the C-3 position. This hybrid-molecule approach aims to combine the favorable properties of the indole scaffold with the known pharmacophoric elements of other compound classes.

By applying these design principles, medicinal chemists can systematically optimize the molecular properties of compounds derived from the this compound framework, aiming to enhance potency, selectivity, and pharmacokinetic profiles for a specific therapeutic target.

Advanced Applications and Future Research Directions

Role as a Privileged Scaffold in Organic Synthesis

The concept of a privileged scaffold refers to a molecular framework that can bind to multiple, distinct biological targets, making it a highly valuable starting point for drug discovery. ijpsr.inforesearchgate.net The indole (B1671886) ring system is a classic example of such a scaffold. ijpsr.info The 4-methoxy-7-nitro-1H-indole structure, in particular, serves as a crucial intermediate in the synthesis of complex, biologically active molecules. The specific placement of the methoxy (B1213986) and nitro groups on the benzene (B151609) portion of the indole ring imparts unique electronic properties that can be exploited for further functionalization.

Researchers have utilized this scaffold to create novel compounds with potential therapeutic applications. For instance, derivatives based on the 7-nitro-1H-indole-2-carboxylic acid framework have been designed and synthesized as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes. researchgate.net In these designs, the 7-nitro group is strategically incorporated to form hydrogen bonds with key amino acid residues in the enzyme's binding site. researchgate.net Furthermore, related structures like N-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]acetamide have been synthesized as analogues of melatonin, demonstrating the scaffold's utility in modifying known neurohormones to probe receptor interactions. researchgate.net The presence of the nitro group also provides a chemical handle for further transformations, such as reduction to an amino group, which dramatically expands the potential for synthetic diversification. rsc.orgresearchgate.net

Use in Material Science Research (e.g., organic semiconductors, advanced materials)

The application of this compound and its derivatives extends beyond biology into the realm of material science. chemscene.com The inherent electronic properties of the indole ring, which can be finely tuned by substituents, make it an attractive component for organic electronic materials. chemscene.comchim.it Specifically, indole derivatives are investigated as building blocks for high-quality organic semiconductors. chemscene.comchim.it

A notable synthetic strategy involves using commercially available starting materials like vanillin (B372448) to construct highly functionalized indoles intended for these applications. For example, research has been conducted on the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate, a new building block for organic semiconductors, which begins with the methylation of vanillin. chim.it While this example uses a dimethoxy substitution pattern, it highlights the general approach of using substituted methoxy-indoles as precursors for advanced materials. The tunable nature of the indole core allows for the rational design of materials with specific electronic and photophysical properties required for devices like organic field-effect transistors (OFETs). ambeed.com

Application as a Caging Group in Photochemistry for Molecular Release

One of the most significant applications of this compound is its use in the creation of photolabile "caging" groups. wiley-vch.de A caging group is a chemical moiety that temporarily inactivates a biologically active molecule. The active molecule can then be released with precise spatial and temporal control by exposing the "caged" compound to light, a process known as photolysis or uncaging. wiley-vch.deresearchgate.net

The 4-methoxy-7-nitroindolinyl (MNI) group, which is derived from this compound, has proven to be a highly effective and widely used cage for a variety of biomolecules. wiley-vch.denih.govnih.gov The MNI cage is particularly valued for its high stability in biological environments (in the dark) and its efficient cleavage upon photolysis with near-UV light. nih.govnih.gov The methoxy group is crucial, as it enhances the efficiency of the photocleavage process compared to the non-methoxylated 7-nitroindolinyl cage. nih.gov

Upon irradiation, the MNI group undergoes a chemical transformation that releases the caged molecule and produces a nitrosoindole as a byproduct. wiley-vch.denih.gov This technology has been successfully applied to cage key signaling molecules, including:

Neurotransmitters: MNI-caged D-aspartate has been synthesized to selectively activate glutamate (B1630785) transporters and N-methyl-D-aspartate (NMDA) receptors in brain tissue. nih.gov

Plant Hormones: MNI-caged auxins were developed to optically control gene expression and physiological responses in plants with high resolution. These caged compounds showed remarkable stability against metabolic degradation in planta. nih.gov

Calcium Chelators: MNI-caged EDTA has been developed for the controlled release of calcium ions, a critical process in many cellular signaling pathways. nih.gov

The efficiency of this photorelease is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in a cleavage event.

Caged CompoundQuantum Yield (Φ)Photoproduct λmaxApplicationReference
MNI-D-aspartate0.09 (at pH 7.4)Not specifiedProbing glutamate transporters nih.gov
MNI-caged EDTANot specified~413 nmControlled Ca2+ release nih.gov

This ability to rapidly and precisely control the concentration of bioactive molecules makes MNI-caged compounds indispensable tools for studying dynamic biological processes. wiley-vch.de

Development of Novel Chemical Probes and Tools Based on the this compound Scaffold

Building on the concept of photocaging, the this compound scaffold is fundamental to the development of sophisticated chemical probes. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. researchgate.netrsc.org

MNI-caged compounds are exemplary chemical probes. nih.govnih.gov For instance, MNI-D-aspartate allows researchers to photorelease D-aspartate in acute hippocampal slices, triggering measurable electrical currents in astrocytes that can be inhibited by specific transporter antagonists. nih.gov This provides a direct method for studying the kinetics and regulation of glutamate transporters in their native environment. nih.gov Similarly, MNI-caged auxins enable the creation of artificial hormone gradients at the cellular level, allowing for detailed investigation of auxin's role in plant development. nih.gov The key advantage of these probes is the high spatiotemporal control afforded by light, especially when using two-photon excitation, which can confine the photorelease to a focal volume of a few cubic micrometers. wiley-vch.denih.gov The development of such tools, which must meet criteria for potency and selectivity, is a crucial step in validating biological targets for drug discovery. rsc.org

Unexplored Reactivity and Synthetic Opportunities

Despite its utility, the full synthetic potential of the this compound scaffold has not been exhausted. There remain challenges and opportunities in its chemical manipulation. For example, the reactivity of the indole ring can be heavily influenced by its substituents. It has been noted that 7-nitroindole (B1294693) can be unreactive in certain acid-catalyzed condensation reactions where other isomers, like 5-nitroindole, react smoothly. rsc.org Overcoming such reactivity challenges through the development of new catalysts or reaction conditions is an ongoing area of research.

Future synthetic opportunities lie in the application of modern synthetic methodologies to this scaffold. These include:

Transition-Metal-Catalyzed C-H Functionalization: Recent advances allow for the direct and selective introduction of functional groups at specific C-H bonds of the indole ring, including the challenging C4 position. acs.org Applying these methods to this compound could provide novel and efficient routes to previously inaccessible derivatives.

Novel Annulation Strategies: New methods for constructing the indole core itself, such as those starting from readily available nitroarenes via reductive cyclization or sigmatropic rearrangements, offer alternative and potentially more scalable routes to polysubstituted indoles. researchgate.netmdpi.com

Dearomatization Reactions: Indoles with electron-withdrawing groups at the C3 position can serve as versatile platforms for dearomatization reactions, converting the flat aromatic system into complex three-dimensional structures, a valuable strategy for generating novel drug leads. mdpi.com

Exploring these avenues could significantly expand the library of compounds accessible from the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like MNI-caged compounds often involves multiple steps that can be time-consuming and difficult to scale up using traditional batch chemistry. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution to these challenges by enabling improved safety, efficiency, and automation. durham.ac.uksemanticscholar.org

The integration of flow chemistry is particularly relevant for the synthesis of the MNI cage's indoline (B122111) precursor. Key reactions, such as the reductive cyclization of ortho-nitroaryl compounds to form indolines, have been successfully adapted to continuous flow processes. researchgate.net For example, a one-step heterogeneous catalytic hydrogenation for the synthesis of an indoline acetate (B1210297) intermediate has been developed using a flow reactor, avoiding hazardous reagents and improving process control. researchgate.net

A future goal is the development of "telescoping" flow syntheses, where multiple reaction steps are connected in a continuous sequence without intermediate purification. semanticscholar.org Applying this to the synthesis of this compound and its subsequent conversion to MNI-caged products could dramatically accelerate the production of these valuable chemical tools and facilitate automated screening and optimization. durham.ac.uk

Advanced Characterization Techniques for Dynamic Processes

Understanding the mechanism and kinetics of the processes involving this compound derivatives, especially the photorelease from MNI-caged compounds, requires advanced characterization techniques capable of monitoring very fast events.

Researchers employ a variety of methods to study these dynamics:

Flash Photolysis with Physiological Readouts: To characterize the uncaging of neurotransmitters like MNI-D-aspartate, brief laser pulses (e.g., 1 ms) are used to trigger the release, while the resulting biological effect—such as rapidly activating electrical currents in brain cells—is measured in real-time using electrophysiology. nih.gov This provides direct information on the speed and functional consequence of photorelease.

Time-Resolved Spectroscopy: The chemical transformation during photolysis can be monitored using techniques like time-resolved UV-Vis spectroscopy. For MNI-caged EDTA, sequential irradiation with near-UV light leads to the clean appearance of the nitrosoindole photoproduct, which has a characteristic absorption peak around 413 nm, allowing for kinetic analysis of its formation. nih.gov

Molecular Dynamics (MD) Simulations: For more complex derivatives, computational methods like MD simulations are used to predict and understand how these molecules bind to their biological targets. mdpi.com These simulations provide insight into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the molecule's activity, guiding the design of more potent and selective compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to analyze the progress and outcome of dynamic processes, such as in the study of dynamic kinetic resolutions of complex indole-based molecules, by separating and quantifying the different species present over time. acs.org

These advanced techniques are essential for both the fundamental understanding and the rational optimization of tools and materials derived from the this compound scaffold.

Q & A

Q. What are the key considerations for synthesizing 4-Methoxy-7-nitro-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration of a methoxy-substituted indole precursor. Critical parameters include:
  • Temperature control (0–5°C) to prevent over-nitration or decomposition .

  • Use of mixed acid systems (e.g., HNO₃/H₂SO₄) to achieve regioselective nitration at the 7-position.

  • Purification via column chromatography (e.g., 10% ethyl acetate/hexane) to isolate the product .
    Example protocol: Dissolve 4-methoxy-1H-indole in H₂SO₄, add HNO₃ dropwise at 0°C, stir for 2 hours, quench with ice, and extract with CH₂Cl₂.

    • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
Reaction Temp0–5°CPrevents side reactions
Nitration Time2–3 hoursMaximizes conversion
Solvent SystemH₂SO₄/HNO₃Enhances regioselectivity

Q. How can the structure of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C4, nitro at C7) by comparing chemical shifts to analogues like 4-methoxy-1H-indole (δ 3.85 ppm for OCH₃) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry. SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data .
  • HR-MS : Verify molecular weight (C₉H₈N₂O₃; [M+H]⁺ = 193.061) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder:
  • Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria.

  • Twinned Data Refinement : Use SHELXL to model disorder in crystal structures .

  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

    • Case Study :
      A 2025 study resolved discrepancies in nitro-group positioning by combining variable-temperature NMR and Hirshfeld surface analysis .

Q. What strategies improve the regioselectivity of nitration in methoxy-substituted indoles?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Electron-Directing Groups : Methoxy at C4 deactivates the indole ring, favoring nitration at the 7-position due to meta-directing effects.

  • Protecting Groups : Use benzyl or methyl groups to block competing sites (e.g., 1-position) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitronium ion stability .

    • Data Table :
SubstrateNitration PositionYield (%)
4-Methoxy-1H-indoleC775–85
5-Methoxy-1H-indoleC460–70

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer : Combine molecular docking and ADMET profiling:
  • Docking (AutoDock Vina) : Screen against targets like COX-2 or kinases using the nitro group as a hydrogen-bond acceptor.
  • ADMET Prediction (SwissADME) : Assess solubility (LogS = -3.5), permeability (BBB score = 0.02), and cytochrome P450 interactions .

Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?

  • Methodological Answer : Challenges include twinning, disorder, and weak diffraction:
  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å).
  • SHELXD/SHELXE : Solve structures using dual-space methods for small molecules .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H⋯O) to validate packing models .

Safety & Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential nitro-group toxicity.
  • Storage : Keep in a dark, cool place (<4°C) to prevent decomposition .

Data Contradiction & Reproducibility

Q. Why might reported yields for this compound synthesis vary across studies, and how can reproducibility be ensured?

  • Methodological Answer : Variations arise from:
  • Purity of Starting Materials : Use HPLC-grade reagents.
  • Moisture Sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves).
  • Standardized Protocols : Adopt step-by-step guidelines from peer-reviewed syntheses (e.g., 85% yield in vs. 70% in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.